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Compound of Interest

Compound Name:
1-N-Boc-4-(6-Chloropyrazin-2-

yl)piperazine

Cat. No.: B1356845 Get Quote

N-tert-butoxycarbonyl-piperazine (1-Boc-piperazine) has become a cornerstone in medicinal

chemistry, serving as a versatile and synthetically tractable building block for a vast array of

therapeutic agents.[1] The piperazine moiety is a well-established "privileged scaffold,"

frequently incorporated into drug candidates to enhance physicochemical properties such as

aqueous solubility and to modulate pharmacokinetic profiles.[2] The strategic placement of the

tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms is the key to its

utility. This mono-protection scheme effectively differentiates the reactivity of the two nitrogens,

rendering one a non-nucleophilic carbamate while leaving the other as a secondary amine,

poised for selective functionalization.[3]

This guide provides an in-depth exploration of the core physicochemical properties of 1-Boc-

piperazine and its derivatives. As a senior application scientist, my objective is not merely to list

data but to provide a cohesive narrative that explains the causality behind these properties and

the experimental choices made to characterize them. For researchers in drug development, a

profound understanding of these characteristics—from solubility and basicity to lipophilicity and

stability—is fundamental to designing efficient synthetic routes, robust purification strategies,

and ultimately, successful drug candidates.

Core Physicochemical Data at a Glance
A summary of the essential physicochemical properties for the parent compound, 1-Boc-

piperazine, is provided below for quick reference. Each of these parameters will be explored in
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greater detail in the subsequent sections.

Property Value / Description Source(s)

CAS Number 57260-71-6 [4][5]

Molecular Formula C₉H₁₈N₂O₂ [4][6]

Molecular Weight 186.25 g/mol [4][6]

Appearance

White to off-white or light

yellow crystalline solid/waxy

solid

[4][7]

Melting Point 43-47 °C [4][5]

pKa (Predicted)
~8.45 (for the unprotected

secondary amine)
[7]

Calculated LogP 0.5 - 1.09 [6][8]

Solubility

Soluble in water and common

organic solvents (methanol,

ethanol, ethyl acetate, DMSO)

[7][8][9]

Solubility Profile: A Tale of Two Solvents
The solubility of a building block is a critical parameter that dictates its utility in synthesis,

influencing reaction kinetics, work-up procedures, and purification. 1-Boc-piperazine exhibits

favorable solubility in a broad range of solvents, a direct consequence of its hybrid molecular

structure.

The piperazine ring itself, with its two nitrogen atoms capable of hydrogen bonding, imparts a

degree of hydrophilicity. This is why 1-Boc-piperazine is reported to be soluble in water.[7][8][9]

However, the introduction of the bulky and nonpolar tert-butyl group significantly increases its

lipophilic character. This dual nature results in excellent solubility in common organic solvents

such as methanol, ethanol, dichloromethane, and ethyl acetate.[4]

Field Insight: The broad solubility profile is a major synthetic advantage. For instance, its

solubility in both polar protic solvents like methanol and aprotic solvents like dichloromethane
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allows it to be used in a wide variety of reaction conditions, from reductive aminations to

Buchwald-Hartwig aminations.[7] During reaction work-up, this property allows for

straightforward extraction into common organic solvents like ethyl acetate for purification.

Basicity and pKa: The Electronic Influence of the
Boc Group
The piperazine scaffold contains two basic nitrogen atoms. In the unprotected parent molecule,

these have pKa values of approximately 9.73 and 5.35.[10] The introduction of the electron-

withdrawing Boc group has a profound impact on the basicity of the adjacent nitrogen (N1),

effectively rendering it non-basic under typical conditions by delocalizing the nitrogen lone pair

into the carbonyl system.

The key parameter for synthetic applications is the basicity of the distal, unprotected secondary

amine (N4). The predicted pKa for this nitrogen is approximately 8.45.[7] This value is crucial

for several reasons:

Reaction Nucleophilicity: A pKa of ~8.45 indicates that the free amine is sufficiently

nucleophilic to participate in a wide range of bond-forming reactions, such as acylation,

alkylation, and coupling reactions.

Control of Reactivity: The basicity allows for protonation under acidic conditions. This can be

used to "turn off" the nucleophilicity of the amine during a reaction or to facilitate purification.

Extraction and Purification: During aqueous work-ups, the pH of the aqueous layer can be

manipulated to control whether the Boc-piperazine derivative is in its free base (soluble in

organic solvents) or protonated salt (soluble in the aqueous layer) form. Adjusting the pH to

>9.5 will ensure it is primarily in the free base form for efficient extraction into an organic

solvent, while adjusting to a pH < 7 will retain it in the aqueous phase as the ammonium salt.

Lipophilicity (LogP & LogD): Quantifying the Impact
of the Boc Moiety
Lipophilicity is one of the most critical physicochemical properties in drug discovery, influencing

everything from membrane permeability and protein binding to metabolic stability.[11] It is
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typically expressed as the partition coefficient (LogP) for neutral compounds or the distribution

coefficient (LogD) for ionizable compounds at a specific pH.[12]

The Boc group substantially increases the lipophilicity of the piperazine scaffold. While

piperazine itself is very polar, 1-Boc-piperazine has calculated LogP values in the range of 0.5

to 1.09, indicating a more balanced, drug-like lipophilicity.[6][8]

Expertise in Practice: Since 1-Boc-piperazine has a basic nitrogen, its lipophilicity is pH-

dependent and is most accurately described by its LogD value. At physiological pH (7.4), the

secondary amine (pKa ~8.45) will exist in an equilibrium between its neutral and protonated

forms. The protonated form is highly polar and will not partition into the organic phase, thus the

LogD at pH 7.4 will be lower than the LogP. Understanding this pH-dependency is vital for

predicting drug absorption and distribution.

Experimental Protocol: Determination of LogD₇.₄ by the
Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining LogD.[1][12] The

protocol is a self-validating system; by quantifying the compound in both phases, mass balance

can be confirmed.

Objective: To determine the distribution coefficient of a Boc-protected piperazine derivative at

pH 7.4.

Materials:

Test compound (Boc-piperazine derivative)

n-Octanol (HPLC grade)

Phosphate Buffered Saline (PBS), 0.01 M, pH 7.4

Dimethyl sulfoxide (DMSO)

Volumetric flasks, pipettes, and vials

Centrifuge
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HPLC-UV or LC-MS/MS system for quantification

Methodology:

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24

hours to ensure mutual saturation. Allow the phases to separate completely before use. This

step is critical to prevent volume changes during the experiment.

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

[1]

Partitioning: a. In a clean vial, add an appropriate volume of the pre-saturated PBS (e.g., 1

mL). b. Spike with a small volume of the DMSO stock solution (e.g., 10 µL) to achieve the

desired starting concentration (e.g., 100 µM). c. Add an equal volume of pre-saturated n-

octanol (e.g., 1 mL).

Equilibration: Cap the vial tightly and shake vigorously for a fixed period (e.g., 1-2 hours) to

ensure equilibrium is reached.[13]

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean

separation of the aqueous and organic layers.

Sampling and Analysis: a. Carefully withdraw an aliquot from the aqueous (PBS) layer and

the organic (n-octanol) layer. b. Dilute each aliquot appropriately with a suitable solvent (e.g.,

mobile phase for HPLC). c. Quantify the concentration of the compound in each phase using

a validated HPLC or LC-MS/MS method.[13]

Calculation: The LogD is calculated using the following formula: LogD₇.₄ = log₁₀ (

[Concentration in n-octanol] / [Concentration in PBS] )

Diagram: Experimental Workflow for LogD Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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